![molecular formula C11H11N3OS B8079779 5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8079779.png)
5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1956366-63-4) is a heterocyclic compound with the molecular formula C₁₁H₁₁N₃OS and a molecular weight of 233.29 g/mol . The structure consists of a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at the 5-position with a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-11-10-3-4-12-14(10)6-5-13(11)8-9-2-1-7-16-9/h1-4,7H,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDWKKONLKWRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)C(=O)N1CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its therapeutic potential.
- Molecular Formula : C₁₂H₁₁N₃O₃S
- Molecular Weight : 277.30 g/mol
- CAS Number : 685106-60-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. A notable method includes microwave-assisted synthesis which enhances yield and reduces reaction time. The compound's structure has been confirmed using techniques such as IR spectroscopy, NMR, and X-ray diffraction analysis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and H322 (non-small cell lung cancer) cells. The inhibition occurs in a dose-dependent manner, suggesting a potential for further development as an anticancer agent .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The compound affects cell cycle progression, leading to reduced proliferation rates in treated cells.
- Targeting Specific Enzymes : It may inhibit certain enzymes involved in tumor growth and metastasis.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
Compound Name | CAS Number | IC50 (µM) | Targeted Activity |
---|---|---|---|
This compound | 685106-60-9 | 10 | Anticancer (A549) |
Compound A | 2034237-76-6 | 0.5 | COX-2 Inhibitor |
Compound B | 1359442-80-0 | 15 | Antimicrobial Activity |
Case Studies
- Inhibition Studies : A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
- Molecular Docking : Computational studies have been conducted to predict the binding affinity of this compound to specific cancer-related targets. Docking simulations suggest strong interactions with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Anticancer Activity
- Compound 3o: 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (from ) inhibits A549 lung cancer cell growth via autophagy modulation. Its 4-chlorophenyl group enhances potency compared to non-halogenated analogs .
- Target Compound: The thiophen-2-ylmethyl substituent replaces the chlorophenyl group. No direct anticancer data are reported for the target compound.
Neurological Activity
- Compound 11 : A 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative () acts as a selective mGluR2 negative allosteric modulator (NAM) with 0.32 mg/kg efficacy in cognitive models. Key substituents include a trifluoromethylphenyl group and a methylsulfonyl moiety .
- Target Compound : The thiophene group may confer distinct selectivity or pharmacokinetic profiles. However, the absence of bulky electron-withdrawing groups (e.g., trifluoromethyl) could limit mGluR2 affinity.
Physicochemical Properties
- Thiophene vs. Chlorophenyl : Thiophene’s lower electronegativity and sulfur atom may improve solubility but reduce hydrophobic interactions critical for receptor binding .
- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity in neurological targets, as seen in Compound 11 .
Pharmacokinetic and Metabolic Profiles
- Compound 2 (): 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibits >99% HPLC purity and stability under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.